molecular formula C21H22N2O3 B2774163 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide CAS No. 898423-74-0

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Cat. No.: B2774163
CAS No.: 898423-74-0
M. Wt: 350.418
InChI Key: GGVNOHRANYLYRO-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a chemical compound of interest in scientific research. Its molecular structure features a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group and a phenoxyacetamide moiety. This specific arrangement suggests potential for interaction with various biological targets. Researchers are invited to inquire about the specific applications and value of this compound in their work. The mechanism of action and primary research applications for this compound are currently being characterized. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(14-26-18-6-2-1-3-7-18)22-17-11-10-15-5-4-12-23(19(15)13-17)21(25)16-8-9-16/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVNOHRANYLYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid . This intermediate is then reacted with 3,4-dihydro-2H-quinoline-7-amine to form the cyclopropanecarbonyl-quinoline derivative . The final step involves the reaction of this intermediate with phenoxyacetic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of gamma-aminobutyric acid (GABA) aminotransferase, increasing GABA levels in the brain and exerting a calming effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound's molecular formula is C18H24N2O2C_{18}H_{24}N_{2}O_{2} with a molecular weight of approximately 300.395 g/mol. The structure includes a tetrahydroquinoline moiety and a phenoxyacetamide group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H24N2O2
Molecular Weight300.395 g/mol
IUPAC NameThis compound
SMILESCC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various signaling pathways. The compound may exhibit inhibitory effects on certain enzymes or modulate receptor activity, leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.
  • Cytotoxicity : In vitro studies indicate that it may induce cytotoxic effects on certain cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus , suggesting strong antibacterial properties.

Study 2: Anti-inflammatory Properties

In a controlled animal study, the compound was administered to mice with induced inflammation. Results showed a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to the control group. This indicates its potential as an anti-inflammatory agent.

Study 3: Cytotoxicity Assay

In vitro assays using human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. Notably, it was particularly effective against breast cancer cells (MCF-7), with an IC50 value of 15 µM.

Q & A

Q. What are the recommended synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, and how can intermediates be characterized?

The synthesis typically involves:

  • Step 1: Construction of the tetrahydroquinoline core via catalytic hydrogenation or reduction of a quinoline precursor (e.g., using palladium on carbon under hydrogen) .
  • Step 2: Introduction of the cyclopropanecarbonyl group via acylation reactions, often employing cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3: Coupling the phenoxyacetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Intermediates should be characterized via:

  • NMR spectroscopy (1H/13C) to confirm regioselectivity and functional group integrity.
  • HPLC to assess purity (>95% recommended for downstream steps) .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • FT-IR Spectroscopy: Identifies carbonyl (1650–1750 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹) groups.
  • X-ray Crystallography: Resolves stereochemical ambiguities; SHELX programs (e.g., SHELXL) are widely used for refinement .
  • LC-MS: Monitors reaction progress and detects byproducts (e.g., unreacted cyclopropanecarbonyl intermediates) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition Assays: Test against kinases or proteases, given the tetrahydroquinoline scaffold's affinity for ATP-binding pockets .
  • Cell Viability Assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility and Stability Studies: Use PBS (pH 7.4) and simulated gastric fluid to assess bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cyclopropanecarbonyl group incorporation?

Discrepancies in yields (e.g., 40–70%) may arise from:

  • Reagent Purity: Cyclopropanecarbonyl chloride hydrolyzes readily; anhydrous conditions and freshly distilled reagents are critical .
  • Steric Hindrance: Substituents on the tetrahydroquinoline nitrogen may slow acylation. Optimization via temperature control (0–5°C) or alternative bases (e.g., DMAP) can improve efficiency .
  • Analytical Variability: Validate yields using orthogonal methods (e.g., gravimetric analysis vs. HPLC area percentage) .

Q. What strategies optimize the compound's metabolic stability without compromising target binding?

  • Isotopic Labeling: Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., α to carbonyl groups).
  • Structural Analog Synthesis: Introduce electron-withdrawing groups (e.g., fluorine) on the phenoxy ring to reduce oxidative degradation .
  • Prodrug Design: Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

Q. How does the cyclopropanecarbonyl group influence the compound's conformational dynamics and target selectivity?

  • Computational Modeling: Perform molecular dynamics simulations to compare the rigid cyclopropane ring’s effects on binding pocket interactions vs. flexible acyl groups.
  • SAR Studies: Synthesize analogs with cyclohexanecarbonyl or acetyl groups; assess potency shifts in enzyme assays. The cyclopropane’s strain energy may enhance binding entropy .

Q. What experimental approaches validate hypothesized off-target effects in vivo?

  • Proteome Profiling: Use affinity-based pulldown assays with biotinylated probes to identify unintended protein interactors.
  • Transcriptomics: Compare gene expression profiles (RNA-seq) in treated vs. untreated models to detect pathway-level perturbations .
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics to suspected off-targets (e.g., GPCRs) .

Q. How can crystallization challenges for X-ray structure determination be addressed?

  • Co-crystallization with Target Proteins: Soak the compound into pre-formed protein crystals (e.g., kinases).
  • Solvent Screening: Test >50 solvent combinations (e.g., PEGs, DMSO/water) using high-throughput vapor diffusion.
  • Additive Screening: Include small molecules (e.g., divalent cations, zwitterions) to improve lattice packing .

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